molecular formula C11H14FNSi B8264550 4-Fluoro-2-(trimethylsilylethynyl)aniline

4-Fluoro-2-(trimethylsilylethynyl)aniline

Cat. No.: B8264550
M. Wt: 207.32 g/mol
InChI Key: OKSLJFHZXHCOQX-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trimethylsilylethynyl)aniline is an organic compound with the molecular formula C11H14FNSi and a molecular weight of 207.32 g/mol It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluoro group and a trimethylsilyl-ethynyl group

Preparation Methods

The synthesis of 4-Fluoro-2-(trimethylsilylethynyl)aniline typically involves a palladium-catalyzed coupling reaction. One common method involves the reaction between 2-fluoro-4-iodoaniline and trimethylsilylacetylene in the presence of copper(I) iodide (CuI) and bis(triphenylphosphine)palladium(II) chloride ((Ph3P)2PdCl2) as catalysts. The reaction is carried out in a solvent such as triethylamine (TEA) at room temperature for about 15 hours. The product is then purified through filtration and chromatography to obtain the desired compound.

Chemical Reactions Analysis

4-Fluoro-2-(trimethylsilylethynyl)aniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper(I) iodide, and various solvents like triethylamine and diethyl ether. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-2-(trimethylsilylethynyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trimethylsilylethynyl)aniline involves its interaction with various molecular targets and pathways. The trimethylsilyl-ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The fluoro group can enhance the compound’s stability and electronic properties, making it suitable for various applications .

Comparison with Similar Compounds

4-Fluoro-2-(trimethylsilylethynyl)aniline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the fluoro and trimethylsilyl-ethynyl groups, which confer specific electronic and steric properties that are valuable in various chemical reactions and applications.

Properties

IUPAC Name

4-fluoro-2-(2-trimethylsilylethynyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNSi/c1-14(2,3)7-6-9-8-10(12)4-5-11(9)13/h4-5,8H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSLJFHZXHCOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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